molecular formula C5H4BrN5 B1335309 2-Bromo-9H-purin-6-amine CAS No. 28128-25-8

2-Bromo-9H-purin-6-amine

Cat. No. B1335309
CAS RN: 28128-25-8
M. Wt: 214.02 g/mol
InChI Key: CPZULIHZICLSQT-UHFFFAOYSA-N
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Description

2-Bromo-9H-purin-6-amine is a chemical compound with the molecular formula C5H4BrN5 . It is a solid substance and is related to 8-Bromo-9H-purin-6-amine and 2-Amino-6-bromopurine .


Synthesis Analysis

The synthesis of 2-Bromo-9H-purin-6-amine could potentially involve several steps. One possible method could be the reaction between 2-amino-6-chloropurine and KX (X=Br) . Other general methods for the synthesis of amines could also be applicable, such as reduction of nitriles or amides, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .


Physical And Chemical Properties Analysis

2-Bromo-9H-purin-6-amine is a solid substance . Other physical and chemical properties such as its boiling point, melting point, and density are not well-documented and would require further analysis.

Scientific Research Applications

Aldose Reductase Inhibitors

A series of 9H-purin-6-amine derivatives, including those with a C6-substituted benzylamine side chain and N9 carboxylic acid on the core structure, have been designed and synthesized as aldose reductase (ALR) inhibitors. These derivatives were found to be potent and selective ALR inhibitors with submicromolar IC50 values against ALR2 .

properties

IUPAC Name

2-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZULIHZICLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403959
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9H-purin-6-amine

CAS RN

28128-25-8
Record name 28128-25-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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